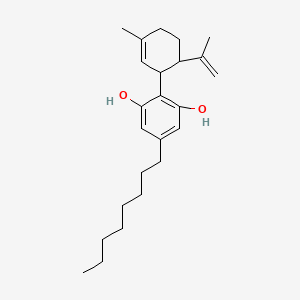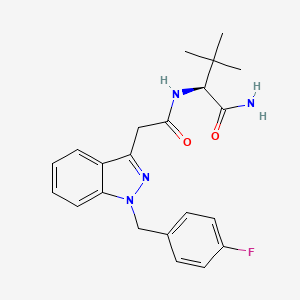
Adb-fubinaata
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-FUBINACA is a synthetic indazole-derived cannabinoid receptor agonist. It was initially synthesized in 2009 as a pharmaceutical drug candidate. its recreational use was first reported in Japan in 2013. ADB-FUBINACA is known for its high potency, being up to 140 times more potent than trans-Δ9-tetrahydrocannabinol, the main psychoactive compound of cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions
ADB-FUBINACA is synthesized through a multi-step process involving the formation of an indazole core, followed by the introduction of a fluorobenzyl group and a tert-butyl group. The synthesis typically involves the following steps:
Formation of the Indazole Core: This is achieved through cyclization reactions involving hydrazine and various carbonyl compounds.
Introduction of the Fluorobenzyl Group: This step involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the indazole core.
Addition of the Tert-Butyl Group: This is typically done through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of ADB-FUBINACA follows similar synthetic routes but is scaled up using larger reactors and more efficient purification techniques. The process involves stringent quality control measures to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
ADB-FUBINACA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various hydroxylated, dealkylated, and demethylated derivatives of ADB-FUBINACA .
Scientific Research Applications
ADB-FUBINACA has been extensively studied for its applications in various fields:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications.
Medicine: Investigated for its potential use in pain management and as an anti-inflammatory agent.
Industry: Used in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
ADB-FUBINACA exerts its effects by acting as a full agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). Upon binding to these receptors, it activates various intracellular signaling pathways, leading to its psychoactive and physiological effects. The compound’s high potency is attributed to its strong binding affinity and efficacy at these receptors .
Comparison with Similar Compounds
Similar Compounds
AMB-FUBINACA: Another synthetic cannabinoid receptor agonist, slightly less potent than ADB-FUBINACA.
AB-FUBINACA: Similar in structure but differs by the presence of an isopropyl group instead of a tert-butyl group.
5F-ADB: A fluorinated analog with similar potency and effects.
Uniqueness
ADB-FUBINACA is unique due to its high potency and specific structural modifications, such as the presence of a tert-butyl group, which distinguishes it from other synthetic cannabinoids. Its strong binding affinity to CB1 and CB2 receptors makes it one of the most potent synthetic cannabinoids available .
Properties
Molecular Formula |
C22H25FN4O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H25FN4O2/c1-22(2,3)20(21(24)29)25-19(28)12-17-16-6-4-5-7-18(16)27(26-17)13-14-8-10-15(23)11-9-14/h4-11,20H,12-13H2,1-3H3,(H2,24,29)(H,25,28)/t20-/m1/s1 |
InChI Key |
MULIMWKIYDFHAW-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


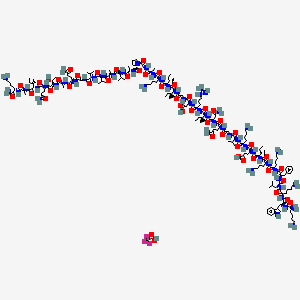
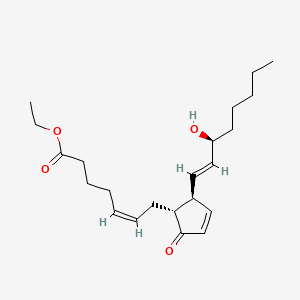
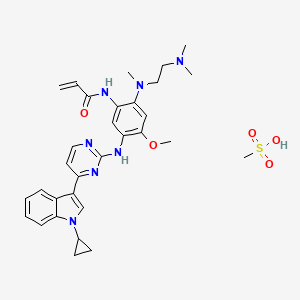
![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)

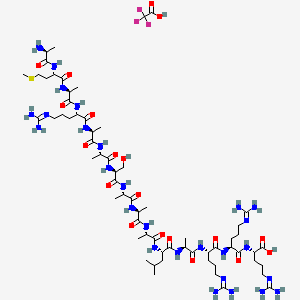
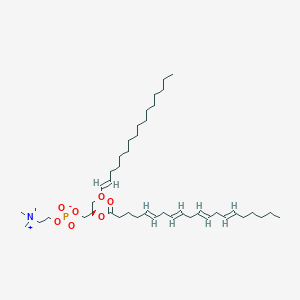

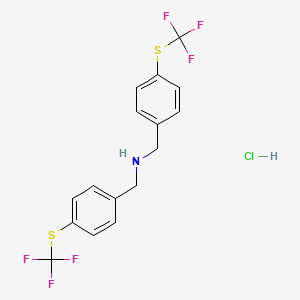
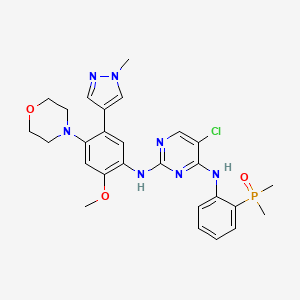
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)
